Tert-butyl 1-aminocyclobutane-1-carboxylate
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Overview
Description
Tert-butyl 1-aminocyclobutane-1-carboxylate: is a chemical compound with the molecular formula C9H17NO2. It is a derivative of cyclobutane, featuring an amino group and a tert-butyl ester group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-butyl 1-aminocyclobutane-1-carboxylate typically begins with cyclobutanone.
Reaction with Ammonia: Cyclobutanone is reacted with ammonia to form 1-aminocyclobutanone.
Esterification: The 1-aminocyclobutanone is then esterified with tert-butyl chloroformate under basic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 1-aminocyclobutane-1-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: It can be reduced to form cyclobutylamine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Cyclobutylamine derivatives.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Tert-butyl 1-aminocyclobutane-1-carboxylate is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: This compound is explored for its potential in developing new drugs, particularly those targeting neurological and psychiatric disorders.
Industry:
Mechanism of Action
Molecular Targets and Pathways: Tert-butyl 1-aminocyclobutane-1-carboxylate exerts its effects primarily through interactions with enzymes and receptors in biological systems. The amino group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Cyclobutylamine: Similar in structure but lacks the tert-butyl ester group.
Tert-butyl 1-aminocyclopentane-1-carboxylate: Similar but with a five-membered ring instead of a four-membered ring.
Uniqueness: Tert-butyl 1-aminocyclobutane-1-carboxylate is unique due to its combination of a cyclobutane ring, an amino group, and a tert-butyl ester group. This unique structure imparts distinct reactivity and properties, making it valuable in various fields of research and industry .
Properties
IUPAC Name |
tert-butyl 1-aminocyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-8(2,3)12-7(11)9(10)5-4-6-9/h4-6,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUJSNKYHNQLMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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